Povorcitinib Phosphate

Description

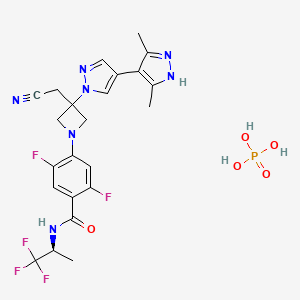

Structure

3D Structure of Parent

Properties

CAS No. |

1637677-33-8 |

|---|---|

Molecular Formula |

C23H25F5N7O5P |

Molecular Weight |

605.5 g/mol |

IUPAC Name |

4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide;phosphoric acid |

InChI |

InChI=1S/C23H22F5N7O.H3O4P/c1-12-20(13(2)33-32-12)15-8-30-35(9-15)22(4-5-29)10-34(11-22)19-7-17(24)16(6-18(19)25)21(36)31-14(3)23(26,27)28;1-5(2,3)4/h6-9,14H,4,10-11H2,1-3H3,(H,31,36)(H,32,33);(H3,1,2,3,4)/t14-;/m0./s1 |

InChI Key |

XUQIWHXYCLHHCN-UQKRIMTDSA-N |

Isomeric SMILES |

CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)N[C@@H](C)C(F)(F)F)F)CC#N.OP(=O)(O)O |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)NC(C)C(F)(F)F)F)CC#N.OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Povorcitinib Phosphate: A Technical Guide to its Mechanism of Action in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Povorcitinib (also known as INCB054707) is an orally administered, investigational small-molecule drug that functions as a selective Janus kinase 1 (JAK1) inhibitor.[1][2] Developed by Incyte Corporation, it is under clinical investigation for a variety of autoimmune and inflammatory diseases, including hidradenitis suppurativa (HS), vitiligo, prurigo nodularis (PN), asthma, and chronic spontaneous urticaria.[1][3] Overactivity of the JAK/STAT signaling pathway is believed to be a key driver of the inflammation involved in the pathogenesis of these conditions. This technical guide provides an in-depth exploration of Povorcitinib's mechanism of action, supported by data from clinical studies and detailed experimental methodologies.

The JAK-STAT Signaling Pathway: A Central Mediator of Autoimmunity

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade used by numerous cytokines, interferons, and growth factors to transmit signals from cell-surface receptors to the nucleus. This process is fundamental to immune cell development, activation, and function. Dysregulation of this pathway is a hallmark of many autoimmune diseases, leading to chronic inflammation and tissue damage.[4]

The canonical pathway begins when a cytokine binds to its specific receptor, inducing a conformational change that brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other. These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for STAT proteins, which are, in turn, phosphorylated by the JAKs. Upon phosphorylation, STATs dimerize, translocate into the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.

Caption: The canonical JAK-STAT signaling pathway.

Povorcitinib's Core Mechanism: Selective JAK1 Inhibition

Povorcitinib exerts its therapeutic effect by selectively inhibiting the JAK1 enzyme.[1] This selectivity is a key design feature; while aberrant JAK2 signaling is a driver in myeloproliferative neoplasms, it is also essential for normal hematopoiesis. In many autoimmune diseases, JAK1 and JAK3 play a more dominant role. By preferentially targeting JAK1, Povorcitinib aims to maximize efficacy in autoimmune conditions while minimizing potential side effects associated with broad-spectrum JAK inhibition. It has been shown to have approximately 52-fold greater selectivity for JAK1 compared to JAK2.[5]

By binding to the ATP-binding site of JAK1, Povorcitinib prevents its phosphorylation and activation. This blockade is the critical step that halts the entire downstream signaling cascade. Without active JAK1, STAT proteins are not phosphorylated, cannot dimerize, and therefore do not translocate to the nucleus to initiate the transcription of inflammatory genes. This leads to a reduction in the production of multiple pro-inflammatory cytokines implicated in the pathophysiology of various autoimmune diseases.[4][6][7]

Caption: Povorcitinib's selective inhibition of the JAK1 pathway.

Evidence from Mechanistic Studies in Hidradenitis Suppurativa (HS)

The mechanism of Povorcitinib has been elucidated through transcriptomic and proteomic analyses in patients with moderate-to-severe HS from two Phase 2 clinical trials.[4][5] These studies provided direct evidence of the drug's impact on molecular pathways at the site of inflammation.

-

Study Design: The analysis was conducted on samples from two Phase 2, randomized, placebo-controlled trials involving patients with moderate-to-severe HS.[4]

-

Patient Cohorts: Patients received Povorcitinib (at doses of 15, 30, 60, or 90 mg once daily) or a placebo.[4][5]

-

Sample Collection:

-

Analytical Methods:

-

Transcriptomics: RNA sequencing (RNA-seq) was performed on the skin biopsy samples. Gene set enrichment analysis (GSEA) was then used to assess the effect of Povorcitinib on differential gene expression, particularly focusing on previously identified HS-related gene signatures.[4][5]

-

Proteomics: Blood samples were analyzed to identify and quantify dose-dependent changes in circulating proteins known to be implicated in HS pathophysiology.[4]

-

Caption: Experimental workflow for molecular analysis in HS trials.

The analyses revealed that Povorcitinib treatment led to a significant reversal of the HS disease-associated gene signature.[5] Specifically, treatment was associated with:

-

Downregulation of JAK/STAT Signaling: A clear reduction in the expression of multiple JAK/STAT-regulated transcripts was observed.[5]

-

Modulation of Inflammatory Pathways: Povorcitinib impacted genes downstream of TNF-α signaling and those regulated by TGF-β, both of which are implicated in HS.[4][5]

-

Dose-Dependent Protein Regulation: The proteomic analysis showed rapid (by Week 4) and dose-dependent modulation of several circulating proteins involved in HS pathophysiology.[4]

Quantitative Data from Clinical Trials

The clinical efficacy of Povorcitinib provides functional validation of its mechanism of action. The following tables summarize key quantitative outcomes from clinical trials in Hidradenitis Suppurativa and Prurigo Nodularis.

Table 1: Efficacy of Povorcitinib in Hidradenitis Suppurativa (HS)

| Trial Phase | Endpoint | Placebo | Povorcitinib (Dose) | Result | Citation |

|---|---|---|---|---|---|

| Phase 3 (STOP-HS1/2) | % of patients achieving HiSCR50¹ at Week 12 | --- | Low Dose | 40.2% - 42.3% | [8] |

| Phase 3 (STOP-HS1/2) | % of patients achieving HiSCR50¹ at Week 12 | --- | High Dose | 40.6% - 42.3% | [8] |

| Phase 2 | % of patients achieving HiSCR100² at Week 52 | --- | Various | 22% - 29% |

¹ HiSCR50: ≥50% reduction from baseline in total abscess and inflammatory nodule (AN) count. ² HiSCR100: 100% reduction from baseline in total AN count with no increase in abscesses or draining tunnels.

Table 2: Efficacy of Povorcitinib in Prurigo Nodularis (PN) at Week 16

| Endpoint | Placebo | Povorcitinib (15 mg) | Povorcitinib (45 mg) | Povorcitinib (75 mg) | Citation |

|---|---|---|---|---|---|

| % of patients achieving Itch NRS4¹ | 8.1% | 36.1% (P<0.01) | 44.4% (P<0.001) | 54.1% (P<0.0001) | [9] |

| % of patients achieving IGA-TS 0/1² | 5.4% | 13.9% | 30.6% | 48.6% | [9] |

¹ Itch NRS4: ≥4-point improvement in the itch Numerical Rating Scale. ² IGA-TS 0/1: Investigator's Global Assessment Treatment Success score of 0 (clear) or 1 (almost clear).

Therapeutic Implications Across Autoimmune Diseases

The rationale for investigating Povorcitinib across a range of autoimmune conditions stems from the central role of JAK1 in mediating the signals of various pathogenic cytokines. For example, in Prurigo Nodularis, Povorcitinib is thought to affect the signaling of key cytokines like IL-4, IL-13, and IL-31, which are involved in sensory nerve activation and fibrosis.[7] By targeting the common JAK1 pathway, Povorcitinib offers a broad-spectrum approach to dampening the hyperactive immune responses that characterize these distinct but related diseases.[6]

Conclusion

Povorcitinib is a selective JAK1 inhibitor that acts by blocking the intracellular JAK-STAT signaling pathway, a critical mediator of inflammation in numerous autoimmune diseases. Its mechanism involves preventing the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of pro-inflammatory genes. This targeted action has been validated at the molecular level through transcriptomic and proteomic studies and demonstrated clinically through significant efficacy in conditions like hidradenitis suppurativa and prurigo nodularis.[4][9] The selective nature of Povorcitinib against JAK1 highlights a strategic approach to maximize therapeutic benefit while potentially minimizing off-target effects, positioning it as a promising oral therapy for a range of challenging autoimmune and inflammatory disorders.

References

- 1. scholarsinmedicine.com [scholarsinmedicine.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Povorcitinib (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]

- 4. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What is Povorcitinib used for? [synapse.patsnap.com]

- 7. Povorcitinib, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]

- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 9. Incyte Presents New Late-Breaking Data from Phase 2 Study Evaluating Povorcitinib in Patients with Prurigo Nodularis | Incyte [investor.incyte.com]

INCB054707 (Povorcitinib): A Technical Overview of its JAK1 Selectivity Profile and Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Janus kinase (JAK) 1 selectivity profile and inhibitory potency (IC50) of INCB054707, also known as povorcitinib. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological characteristics of this selective JAK1 inhibitor. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant biological pathways and workflows.

Data Presentation: INCB054707 Inhibitory Potency and Selectivity

The inhibitory activity of INCB054707 has been characterized in both biochemical and cellular assays. The following tables summarize the available quantitative data on its half-maximal inhibitory concentration (IC50) against members of the JAK family.

Biochemical Assay Data

This table presents the IC50 values of INCB054707 determined through in vitro enzymatic assays.

| Kinase Target | IC50 (nM) | Selectivity over JAK1 (fold) |

| JAK1 | 8.9 | 1 |

| JAK2 | 463 | 52 |

| JAK3 | N/A | N/A |

| TYK2 | N/A | N/A |

N/A: Data not available in the reviewed public domain literature.

Whole-Blood Assay Data

This table outlines the IC50 values of INCB054707 as determined in a more physiologically relevant whole-blood assay format.

| Kinase Target | IC50 (nM) | Selectivity over JAK1 (fold) |

| JAK1 | ~600 | 1 |

| JAK2 | >10,000 | >16 |

| JAK3 | N/A | N/A |

| TYK2 | N/A | N/A |

N/A: Data not available in the reviewed public domain literature.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to determine the JAK1 selectivity and IC50 of inhibitors like INCB054707.

Biochemical Kinase Inhibition Assay (Enzymatic Assay)

This protocol describes a common method for determining the in vitro potency of a compound against purified JAK enzymes.

Objective: To measure the half-maximal inhibitory concentration (IC50) of INCB054707 against individual JAK family members (JAK1, JAK2, JAK3, TYK2).

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate like STAT)

-

Adenosine triphosphate (ATP)

-

INCB054707 (povorcitinib)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (specific to the chosen assay format, e.g., ADP-Glo™, HTRF®, or fluorescence polarization reagents)

-

384-well assay plates

-

Plate reader capable of detecting luminescence, fluorescence, or fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of INCB054707 in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted INCB054707 or vehicle control (DMSO).

-

Enzyme Addition: Add the recombinant JAK enzyme to each well to initiate the kinase reaction.

-

ATP Initiation: Start the phosphorylation reaction by adding a predetermined concentration of ATP (often at or near the Km for each enzyme).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. Plot the percentage of inhibition against the logarithm of the INCB054707 concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell-Based Phospho-STAT (pSTAT) Inhibition Assay

This protocol outlines a method to assess the functional inhibitory activity of a compound on JAK signaling within a cellular context.

Objective: To determine the IC50 of INCB054707 for the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line or primary cells.

Materials:

-

A suitable human cell line (e.g., TF-1, UT-7) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs)

-

Cell culture medium and supplements

-

Cytokine specific for the JAK pathway of interest (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3)

-

INCB054707 (povorcitinib)

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., methanol)

-

Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)

-

Flow cytometer

Procedure:

-

Cell Culture and Plating: Culture the cells under appropriate conditions. On the day of the experiment, harvest and plate the cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of INCB054707 or vehicle control for a predetermined time (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).

-

Cell Fixation: Terminate the stimulation by fixing the cells with a fixation buffer.

-

Cell Permeabilization: Permeabilize the cells to allow for intracellular antibody staining.

-

Immunostaining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer and quantify the median fluorescence intensity (MFI) of the pSTAT signal in the cell population.

-

Data Analysis: Normalize the MFI of the treated samples to the cytokine-stimulated control. Plot the percentage of inhibition against the logarithm of the INCB054707 concentration and determine the IC50 value using a non-linear regression curve fit.

Mandatory Visualizations

The following diagrams were generated using the DOT language to illustrate key concepts.

Povorcitinib's Downstream Signaling Effects on STAT Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Povorcitinib (formerly INCB054707) is an orally administered, potent, and selective Janus kinase 1 (JAK1) inhibitor.[1][2] The JAK-STAT signaling pathway is a critical regulator of immune responses and inflammatory processes, and its over-activity is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[3] By selectively targeting JAK1, povorcitinib aims to modulate the signaling of various pro-inflammatory cytokines involved in conditions such as hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis.[2][4][5] This technical guide provides a comprehensive overview of the downstream signaling effects of povorcitinib, with a specific focus on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

Mechanism of Action: Selective JAK1 Inhibition

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine receptor signaling. Upon cytokine binding, JAKs are activated and phosphorylate the intracellular domains of the receptors. This creates docking sites for STAT proteins, which are then themselves phosphorylated by the JAKs. Phosphorylated STATs (pSTATs) dimerize, translocate to the nucleus, and regulate the transcription of target genes.[3]

Povorcitinib exerts its therapeutic effect by selectively inhibiting JAK1. This selectivity is crucial as different JAK enzymes are associated with distinct signaling pathways. For instance, JAK2 is essential for erythropoietin and thrombopoietin signaling, and its inhibition can lead to hematological adverse effects.[6] Povorcitinib's higher affinity for JAK1 over other JAK family members, particularly JAK2, is a key characteristic of its design.

Data Presentation: Quantitative Analysis of Povorcitinib's Potency and Selectivity

The potency and selectivity of povorcitinib have been characterized in various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Povorcitinib (INCB054707) IC50 Values for JAK Enzymes

| Enzyme | IC50 (nM) | Source(s) |

| JAK1 | 8.9 | [1] |

| JAK2 | 463 | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Selectivity of Povorcitinib and Other JAK Inhibitors

| Inhibitor | Enzymatic Selectivity (JAK1 over JAK2) | Whole Blood Selectivity (JAK1 over JAK2) | Source(s) |

| Povorcitinib | 50x (range 35-58) | >16x | [7] |

| Abrocitinib | 25x (range 18-33) | >8.0x | [7] |

| Upadacitinib | 15x (range 8-22) | 1.6x | [7] |

| Tofacitinib | 3.0x (range 2.5-?) | Not Specified | [7] |

Downstream Signaling Effects: Modulation of STAT Phosphorylation and Gene Expression

Inhibition of JAK1 by povorcitinib directly impacts the phosphorylation of downstream STAT proteins. While specific quantitative data on the dose-dependent inhibition of individual pSTATs by povorcitinib is not extensively published, its mechanism of action and downstream effects observed in clinical studies provide strong evidence of its impact on the JAK/STAT pathway.

In phase 2 studies involving patients with hidradenitis suppurativa, treatment with povorcitinib was associated with transcriptomic downregulation of multiple HS and inflammatory signaling markers.[1] The impacted genes were noted to be JAK/STAT signaling transcripts downstream of TNF-α signaling, or those regulated by TGF-β.[1] Furthermore, povorcitinib demonstrated a dose-dependent modulation of several proteins implicated in HS pathophysiology.[1] These findings underscore the potential of JAK1 inhibition by povorcitinib to modulate the underlying disease pathology in HS by attenuating the signaling cascades that lead to inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the downstream effects of povorcitinib on STAT phosphorylation. These protocols are based on established methods for evaluating JAK inhibitors.

Protocol 1: In Vitro STAT Phosphorylation Assay using Flow Cytometry

This protocol details the measurement of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) and the inhibitory effect of povorcitinib.

1. Cell Isolation and Preparation:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with PBS and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

2. Povorcitinib Treatment:

-

Prepare a serial dilution of povorcitinib in DMSO.

-

Add the povorcitinib dilutions or DMSO (vehicle control) to the cell suspension and incubate for 1-2 hours at 37°C.

3. Cytokine Stimulation:

-

Prepare stock solutions of recombinant human cytokines (e.g., IFN-γ for pSTAT1, IL-6 for pSTAT3, IL-2 for pSTAT5).

-

Add the respective cytokines to the cell suspensions to achieve a final concentration known to induce robust STAT phosphorylation (e.g., 100 ng/mL).

-

Incubate for 15-30 minutes at 37°C.

4. Cell Fixation and Permeabilization:

-

Fix the cells by adding a formaldehyde-based fixation buffer for 10-15 minutes at room temperature.

-

Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.

5. Staining and Flow Cytometry Analysis:

-

Wash the cells with staining buffer (PBS with 2% FBS).

-

Incubate the cells with fluorescently labeled antibodies specific for phosphorylated STATs (e.g., Alexa Fluor 488 anti-pSTAT1, PE anti-pSTAT3, APC anti-pSTAT5) for 30-60 minutes at room temperature in the dark.

-

Wash the cells and resuspend in staining buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of pSTAT positive cells and the mean fluorescence intensity in each treatment condition.

Protocol 2: Western Blotting for Detection of pSTAT

This protocol describes the detection of STAT phosphorylation in cell lysates by Western blotting.

1. Cell Lysis:

-

Culture a relevant cell line (e.g., HaCaT keratinocytes, primary T cells) to 80-90% confluency.

-

Treat the cells with varying concentrations of povorcitinib or vehicle control for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated STAT of interest (e.g., rabbit anti-pSTAT1) and a loading control (e.g., mouse anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane with TBST.

4. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Perform densitometric analysis to quantify the relative levels of pSTAT normalized to the loading control.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Povorcitinib inhibits JAK1, blocking STAT phosphorylation.

Experimental Workflow Diagram

References

- 1. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Povorcitinib, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]

- 3. Incyte's Povorcitinib Shows Sustained Efficacy in Phase 3 Hidradenitis Suppurativa Trials Through 24 Weeks [trial.medpath.com]

- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 5. Incyte Announces New 24-Week Phase 3 Data from the STOP-HS Clinical Trial Program of Povorcitinib in Hidradenitis Suppurativa at EADV 2025 | Incyte [incytecorp.gcs-web.com]

- 6. incytemi.com [incytemi.com]

- 7. investor.incyte.com [investor.incyte.com]

Povorcitinib Phosphate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Povorcitinib (formerly INCB054707) is an orally bioavailable, potent, and selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various autoimmune and inflammatory diseases. Developed by Incyte Corporation, povorcitinib phosphate represents a significant advancement in the pursuit of targeted therapies that can offer an improved risk-benefit profile compared to broader-acting immunosuppressants. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols and visualizations of key pathways and workflows are included to provide a comprehensive resource for researchers and drug development professionals.

Discovery of this compound

The development of povorcitinib stemmed from the need for more selective JAK inhibitors. While dual JAK1/2 inhibitors like ruxolitinib have proven effective in myeloproliferative neoplasms, the inhibition of JAK2 can be associated with hematological side effects.[1] For many autoimmune and inflammatory conditions, JAK1 and JAK3 signaling are more central to the disease pathogenesis.[1] This created a strong rationale for developing a JAK1-selective inhibitor to potentially maximize efficacy while minimizing off-target effects.

The discovery process for povorcitinib involved a strategic medicinal chemistry effort. A key breakthrough was the incorporation of an intramolecular hydrogen bond, which significantly enhanced the molecule's permeability and absorption, leading to exceptional oral bioavailability.[1] Further optimization led to the identification of a di-methylated pyrazole ring as a novel and efficient hinge-binding motif, which not only improved the pharmacokinetic profile but also unexpectedly increased selectivity for JAK1.[1]

Synthesis of this compound

While the precise, step-by-step synthesis of this compound is proprietary, a generalized scheme can be inferred from patent literature (US20210238168A1) and common organic synthesis reactions. The synthesis likely involves the coupling of key heterocyclic intermediates, followed by functional group manipulations and finally, salt formation with phosphoric acid.

A potential, generalized synthetic workflow is depicted below:

Mechanism of Action

Povorcitinib is a selective inhibitor of Janus kinase 1 (JAK1). The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.

The binding of a cytokine to its receptor on the cell surface brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, cell proliferation, and differentiation.

Povorcitinib exerts its therapeutic effect by binding to the ATP-binding site of JAK1, preventing its phosphorylation and activation. This blockade of JAK1 activity disrupts the downstream signaling of various pro-inflammatory cytokines, thereby reducing the inflammatory response.

Quantitative Data

Table 1: In Vitro JAK Enzyme Inhibition

| Enzyme | IC50 (nM) |

| JAK1 | 3.6 - 7.5 |

| JAK2 | 75 - 242 |

| JAK3 | >1000 |

Data compiled from various preclinical studies.[1]

Table 2: Phase 3 Clinical Trial Efficacy Data in Hidradenitis Suppurativa (STOP-HS1 & STOP-HS2 at Week 12)

| Endpoint | Povorcitinib 45 mg | Povorcitinib 75 mg | Placebo |

| HiSCR50 Response Rate (%) | |||

| STOP-HS1 | 40.2 | 40.6 | 29.7 |

| STOP-HS2 | 42.3 | 42.3 | 28.6 |

| HiSCR75 Response Rate (%) | |||

| Data indicates a statistically significant improvement over placebo for this secondary endpoint. | |||

| Skin Pain Reduction (>3-point decrease in NRS) | |||

| Data indicates a statistically significant improvement over placebo for this secondary endpoint. |

HiSCR50: Hidradenitis Suppurativa Clinical Response 50 (≥50% reduction in total abscess and inflammatory nodule count with no increase in abscesses or draining fistulas). HiSCR75: Hidradenitis Suppurativa Clinical Response 75 (≥75% reduction in total abscess and inflammatory nodule count with no increase in abscesses or draining fistulas). NRS: Numeric Rating Scale for pain.[2][3]

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of povorcitinib against JAK1, JAK2, and JAK3 enzymes.

Materials:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes

-

ATP

-

Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

-

Povorcitinib (in various concentrations)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Prepare a serial dilution of povorcitinib in DMSO.

-

In a 384-well plate, add the assay buffer, the respective JAK enzyme, and the peptide substrate.

-

Add the diluted povorcitinib or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®).

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each povorcitinib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular STAT Phosphorylation Assay

Objective: To assess the ability of povorcitinib to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

A human cell line expressing the relevant cytokine receptor (e.g., peripheral blood mononuclear cells (PBMCs) or a specific cell line)

-

Cytokine (e.g., IL-6 or IFN-α to stimulate JAK1-dependent pathways)

-

Povorcitinib (in various concentrations)

-

Cell culture medium

-

Fixation and permeabilization buffers

-

Fluorescently labeled antibodies against phosphorylated STAT (pSTAT) and total STAT

-

Flow cytometer

Protocol:

-

Culture the cells in appropriate medium.

-

Pre-incubate the cells with various concentrations of povorcitinib or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the chosen cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Fix the cells with a fixation buffer (e.g., paraformaldehyde).

-

Permeabilize the cells with a permeabilization buffer (e.g., methanol).

-

Stain the cells with fluorescently labeled antibodies against pSTAT and total STAT.

-

Analyze the cells using a flow cytometer to quantify the levels of pSTAT and total STAT.

-

Determine the inhibition of STAT phosphorylation at each povorcitinib concentration relative to the cytokine-stimulated control.

Phase 3 Clinical Trial Design (STOP-HS1 and STOP-HS2)

Objective: To evaluate the efficacy and safety of povorcitinib in adult patients with moderate to severe hidradenitis suppurativa.

Study Design: Two identical, randomized, double-blind, placebo-controlled, multicenter, Phase 3 studies.[2][3]

Patient Population: Adult patients with a diagnosis of moderate to severe hidradenitis suppurativa for at least one year, with a total abscess and inflammatory nodule count of ≥5 at baseline, and an inadequate response or intolerance to oral antibiotics.

Treatment Arms:

-

Povorcitinib 45 mg once daily

-

Povorcitinib 75 mg once daily

-

Placebo once daily

Study Periods:

-

12-week double-blind, placebo-controlled period: Patients are randomized to one of the three treatment arms.

-

40-week open-label extension period: All patients receive active treatment with povorcitinib.

Primary Endpoint:

-

The proportion of patients achieving Hidradenitis Suppurativa Clinical Response (HiSCR) at Week 12.

Key Secondary Endpoints:

-

Change from baseline in abscess and inflammatory nodule count.

-

Proportion of patients achieving HiSCR75.

-

Change from baseline in skin pain as measured by the Numeric Rating Scale (NRS).

-

Safety and tolerability.

Conclusion

This compound is a promising, selective JAK1 inhibitor with a well-defined mechanism of action and a strong rationale for its use in a variety of autoimmune and inflammatory diseases. The discovery of povorcitinib highlights the success of a targeted medicinal chemistry approach to improve selectivity and oral bioavailability. Preclinical and clinical data have demonstrated its potent and selective inhibition of JAK1 and its efficacy in treating conditions such as hidradenitis suppurativa. The detailed experimental protocols and visualizations provided in this guide offer a valuable resource for the scientific community to further understand and build upon the research and development of this novel therapeutic agent.

References

Povorcitinib's Attenuation of Cytokine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Povorcitinib (INCB054707) is an orally administered, potent, and selective Janus kinase 1 (JAK1) inhibitor under investigation for a range of inflammatory and autoimmune diseases.[1][2] This technical guide delineates the mechanism of action of povorcitinib, focusing on its modulatory effects on cytokine signaling pathways. It provides a comprehensive overview of the preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering in-depth insights into the pharmacological profile of povorcitinib.

Introduction: The Role of JAK1 in Inflammatory Pathways

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is a primary conduit for the transduction of signals from a multitude of cytokines and growth factors that are pivotal in the regulation of immune responses and inflammation.[1] Dysregulation of the JAK-STAT pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory disorders.[3]

Povorcitinib is a selective inhibitor of JAK1.[1][2] By targeting JAK1, povorcitinib effectively interrupts the signaling cascades of various pro-inflammatory cytokines, thereby mitigating the inflammatory processes that characterize conditions such as hidradenitis suppurativa (HS), prurigo nodularis, and vitiligo.[1][3][4]

Mechanism of Action: Selective Inhibition of JAK1

Povorcitinib demonstrates a high degree of selectivity for JAK1 over other members of the JAK family, particularly JAK2. This selectivity is crucial as it allows for the targeted modulation of inflammatory cytokine signaling while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms.[2]

Biochemical Potency and Selectivity

Povorcitinib's inhibitory activity has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.

| Target Enzyme | IC50 (nM) | Selectivity (over JAK1) | Reference |

| JAK1 | 8.9 | - | [5] |

| JAK2 | 463 | 52-fold | [5] |

This significant selectivity for JAK1 over JAK2 suggests a therapeutic window where potent inhibition of JAK1-mediated signaling can be achieved with a reduced likelihood of impacting JAK2-dependent processes.[2]

Impact on Cytokine Signaling Pathways

Povorcitinib's therapeutic efficacy is derived from its ability to modulate the signaling of a variety of cytokines implicated in inflammatory and autoimmune diseases.

The JAK1/STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. Povorcitinib, by inhibiting JAK1, blocks these downstream events.

Modulation of Key Cytokine Pathways

Clinical and preclinical studies have indicated that povorcitinib affects the signaling of several key cytokines, including:

-

Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-31 (IL-31): These cytokines are central to the pathogenesis of prurigo nodularis and other atopic conditions. Their signaling is mediated through JAK1.[6]

-

Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β): Povorcitinib has been shown to regulate the expression of genes downstream of TNF-α and those regulated by TGF-β.[1]

References

- 1. incytemi.com [incytemi.com]

- 2. Discovery of Povorcitinib (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]

- 3. hcplive.com [hcplive.com]

- 4. dermatologytimes.com [dermatologytimes.com]

- 5. Povorcitinib (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from skin tumours - PMC [pmc.ncbi.nlm.nih.gov]

Povorcitinib (INCB054707): A Comprehensive Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Povorcitinib (also known as INCB054707) is an orally bioavailable, potent, and selective small-molecule inhibitor of Janus kinase 1 (JAK1).[1][2][3] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling pathways that are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][5] By selectively targeting JAK1, Povorcitinib aims to modulate the inflammatory response with a potentially improved safety profile compared to less selective JAK inhibitors, particularly by sparing JAK2-mediated signaling which is essential for hematopoiesis.[4][6] This document provides an in-depth technical guide on the chemical structure, physicochemical properties, and the mechanism of action of Povorcitinib, including detailed experimental methodologies and visual representations of its signaling pathway and experimental workflows.

Chemical Structure and Properties

Povorcitinib is a complex heterocyclic molecule with the systematic IUPAC name 4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide.[7] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of Povorcitinib (INCB054707)

| Identifier | Value |

| IUPAC Name | 4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide[7] |

| Other Names | INCB-054707, INCB54707[1][3] |

| CAS Number | 1637677-22-5[7] |

| SMILES | CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)N--INVALID-LINK--C(F)(F)F)F)CC#N[7] |

Table 2: Physicochemical Properties of Povorcitinib (INCB054707)

| Property | Value |

| Molecular Formula | C₂₃H₂₂F₅N₇O[7] |

| Molecular Weight | 507.469 g/mol [7] |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO[2] |

Mechanism of Action: Selective JAK1 Inhibition

Povorcitinib exerts its therapeutic effect by selectively inhibiting the Janus kinase 1 (JAK1) enzyme. This inhibition disrupts the signaling of various pro-inflammatory cytokines that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by numerous cytokines, interferons, and growth factors. The general mechanism is as follows:

-

Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

-

Receptor Dimerization and JAK Activation: This binding induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.

-

STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dimerize and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating the transcription of genes involved in inflammation, immunity, and cell proliferation.

Povorcitinib, by inhibiting JAK1, effectively blocks these downstream events, leading to a reduction in the inflammatory response.

Selectivity Profile

A key feature of Povorcitinib is its selectivity for JAK1 over other JAK isoforms. This selectivity is attributed to subtle amino acid differences in the ATP-binding pockets of the JAK enzymes.[4] The enhanced selectivity for JAK1 is thought to minimize off-target effects, particularly those associated with JAK2 inhibition, such as hematological adverse events.[4][6]

Table 3: In Vitro Inhibitory Activity of Povorcitinib

| Target | IC₅₀ (nM) |

| JAK1 | 3.6 |

| JAK2 | 75 |

| Selectivity (JAK2/JAK1) | ~21x |

Data sourced from a presentation by Incyte.[6]

Experimental Protocols

The characterization of Povorcitinib's activity and mechanism of action involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

While a specific, detailed protocol for the initial determination of Povorcitinib's IC₅₀ values is not publicly available, a general methodology for assessing JAK1 inhibition can be described as follows. This protocol is based on commercially available kinase assay kits.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Povorcitinib against JAK1 and other JAK isoforms.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Povorcitinib (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation: Prepare a serial dilution of Povorcitinib in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the assay buffer.

-

Inhibitor Addition: Add the diluted Povorcitinib or DMSO (vehicle control) to the wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection of Kinase Activity: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay assesses the ability of Povorcitinib to inhibit the phosphorylation of STAT proteins in a cellular context, providing a measure of its functional activity.

Objective: To determine the effect of Povorcitinib on cytokine-induced STAT phosphorylation in primary human cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a relevant cell line

-

Cytokine (e.g., Interleukin-6 [IL-6] to stimulate JAK1/STAT3, or Interferon-alpha [IFN-α] to stimulate JAK1/STAT1)

-

Povorcitinib (dissolved in DMSO)

-

Cell culture medium

-

Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

-

Phospho-specific flow cytometry antibodies (e.g., anti-pSTAT3, anti-pSTAT1)

-

Flow cytometer

Methodology:

-

Cell Culture and Treatment: Culture PBMCs or the chosen cell line under appropriate conditions. Pre-incubate the cells with various concentrations of Povorcitinib or DMSO (vehicle control) for a defined period (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 or IFN-α) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Fixation and Permeabilization: Fix the cells with a fixation buffer to preserve the phosphorylation state, followed by permeabilization to allow intracellular antibody staining.

-

Immunostaining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal in the cell population.

-

Data Analysis: The reduction in MFI in the presence of Povorcitinib compared to the cytokine-stimulated control is used to determine the potency of the compound in a cellular setting.

Clinical Development and Therapeutic Potential

Povorcitinib is currently under investigation in multiple clinical trials for a range of autoimmune and inflammatory conditions, including hidradenitis suppurativa, vitiligo, prurigo nodularis, asthma, and chronic spontaneous urticaria.[3][4] The selective inhibition of JAK1 by Povorcitinib holds the promise of a targeted therapeutic approach with a favorable risk-benefit profile for patients with these debilitating diseases.[4][8]

Conclusion

Povorcitinib (INCB054707) is a novel, selective JAK1 inhibitor with a well-defined chemical structure and promising therapeutic potential. Its mechanism of action, centered on the targeted disruption of the JAK-STAT signaling pathway, offers a rational approach to the treatment of a variety of inflammatory and autoimmune disorders. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other similar targeted therapies. As clinical data continues to emerge, the full therapeutic utility of Povorcitinib will be further elucidated.

References

- 1. scholarsinmedicine.com [scholarsinmedicine.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Discovery of Povorcitinib (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]

- 5. What is Povorcitinib used for? [synapse.patsnap.com]

- 6. incytemi.com [incytemi.com]

- 7. Povorcitinib - Wikipedia [en.wikipedia.org]

- 8. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Povorcitinib Phosphate In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Povorcitinib (formerly INCB054707) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in a variety of autoimmune and inflammatory diseases.[2] Povorcitinib's selectivity for JAK1 over other JAK isoforms, particularly JAK2, is hypothesized to offer a favorable therapeutic window by minimizing effects on hematopoiesis, which is largely regulated by JAK2-dependent signaling.[2]

These application notes provide an overview of the in vitro assays used to characterize the potency, selectivity, and cellular activity of Povorcitinib. Detailed protocols for key assays are provided to enable researchers to evaluate Povorcitinib or similar JAK1 inhibitors in a laboratory setting.

Mechanism of Action

Povorcitinib exerts its pharmacological effect by inhibiting the activity of JAK1, a tyrosine kinase that plays a crucial role in the signaling of multiple pro-inflammatory cytokines, including interleukin-6 (IL-6), interferon-gamma (IFNγ), and others.[3][4] By blocking JAK1, Povorcitinib disrupts the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of inflammatory genes.[5]

Data Summary

The following tables summarize the in vitro inhibitory activity of Povorcitinib against JAK family kinases and its effects in cellular assays.

Table 1: Povorcitinib Enzymatic Inhibition

| Target | IC50 (nM) | Selectivity (over JAK1) | Assay Type |

| JAK1 | 8.9 | - | Enzymatic |

| JAK2 | 463 | 52-fold | Enzymatic |

Data sourced from publicly available information.[6]

Table 2: Povorcitinib Cellular Activity

| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |

| IL-6 Signaling | Human Whole Blood | IL-6 | STAT3 Phosphorylation | ~600 |

| IFNγ Signaling | Human Leukocytes | IFNγ | STAT1 Phosphorylation | Potent Inhibition |

| IL-2 Signaling | Human Leukocytes | IL-2 | STAT5 Phosphorylation | Less Potent than JAK1/3 mediated |

IC50 values for cellular assays are approximate and can vary based on experimental conditions. Data inferred from multiple sources on JAK inhibitor cellular assays.[3][7]

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

JAK1/JAK2 Enzymatic Inhibition Assay

Objective: To determine the IC50 value of Povorcitinib for JAK1 and JAK2 enzymes. This protocol is based on a generic kinase assay format and can be adapted for various detection methods (e.g., luminescence, fluorescence, TR-FRET).

Materials:

-

Recombinant human JAK1 and JAK2 enzymes

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

Adenosine triphosphate (ATP)

-

Povorcitinib Phosphate, serially diluted

-

Kinase assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT)

-

Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

-

96-well or 384-well white assay plates

-

Multichannel pipettes and a plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X enzyme solution in kinase assay buffer.

-

Prepare a 2X substrate and ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for each enzyme.

-

Prepare serial dilutions of Povorcitinib in DMSO, and then dilute further in kinase assay buffer to create a 2X compound solution.

-

-

Assay Reaction:

-

Add 5 µL of the 2X Povorcitinib solution to the assay plate wells. Include DMSO-only wells as a "no inhibitor" control.

-

Add 2.5 µL of the 2X enzyme solution to each well.

-

Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

-

-

Incubation:

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Detection:

-

Equilibrate the detection reagent (e.g., Kinase-Glo®) to room temperature.

-

Add 10 µL of the detection reagent to each well to stop the kinase reaction.

-

Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each Povorcitinib concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the log of the Povorcitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Whole Blood STAT Phosphorylation Assay

Objective: To assess the inhibitory effect of Povorcitinib on cytokine-induced STAT phosphorylation in a physiologically relevant matrix. This protocol utilizes flow cytometry for detection.

Materials:

-

Freshly collected human whole blood (anticoagulated with EDTA)

-

This compound, serially diluted

-

Cytokine stimulant (e.g., IL-6 for pSTAT3, IFNγ for pSTAT1)

-

Erythrocyte lysis buffer

-

Leukocyte fixation and permeabilization buffer (e.g., PerFix EXPOSE kit)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT1)

-

Flow cytometer

Procedure:

-

Compound Incubation:

-

In a 96-well plate, add 100 µL of whole blood per well.

-

Add Povorcitinib at various concentrations to the wells and incubate for 1 hour at 37°C. Include a DMSO vehicle control.

-

-

Cytokine Stimulation:

-

Stimulate the blood samples by adding the appropriate cytokine (e.g., 100 ng/mL of IL-6) for 15 minutes at 37°C. Include an unstimulated control.

-

-

Cell Processing:

-

Lyse the red blood cells and fix the leukocytes according to the lysis/fixation buffer manufacturer's instructions.

-

Permeabilize the leukocytes using a suitable permeabilization buffer.

-

-

Antibody Staining:

-

Incubate the permeabilized cells with the fluorochrome-conjugated antibodies for 20-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the leukocyte populations of interest (e.g., CD4+ T cells, monocytes).

-

Determine the median fluorescence intensity (MFI) of the phospho-STAT signal in the target cell populations.

-

-

Data Analysis:

-

Calculate the percent inhibition of STAT phosphorylation for each Povorcitinib concentration relative to the cytokine-stimulated vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the Povorcitinib concentration.

-

IL-6 Release Inhibition Assay

Objective: To evaluate the ability of Povorcitinib to inhibit the production and release of IL-6 from immune cells in whole blood.

Materials:

-

Freshly collected human whole blood (anticoagulated with Heparin)

-

This compound, serially diluted

-

Stimulant (e.g., Lipopolysaccharide (LPS) to induce IL-6 production)

-

RPMI-1640 medium

-

Human IL-6 ELISA kit

-

96-well cell culture plates

-

Centrifuge

Procedure:

-

Assay Setup:

-

In a 96-well plate, add Povorcitinib at various concentrations.

-

Add 100 µL of whole blood to each well.

-

Add the stimulant (e.g., LPS at 1 µg/mL) to induce IL-6 production. Include unstimulated and vehicle controls.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the blood cells.

-

Carefully collect the plasma supernatant from each well.

-

-

IL-6 Quantification:

-

Measure the concentration of IL-6 in the plasma samples using a human IL-6 ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percent inhibition of IL-6 release for each Povorcitinib concentration compared to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the Povorcitinib concentration.

-

References

- 1. glpbio.com [glpbio.com]

- 2. Discovery of Povorcitinib (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]

- 3. news.abbvie.com [news.abbvie.com]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Povorcitinib Cell-Based Assay for JAK1 Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Povorcitinib (formerly INCB054707) is an orally administered, selective Janus kinase 1 (JAK1) inhibitor developed by Incyte Corporation. Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical in mediating signaling for numerous cytokines and growth factors involved in inflammation and immune responses.[1] The JAK-STAT signaling pathway is activated upon cytokine binding to its receptor, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene transcription.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1]

Povorcitinib's selective inhibition of JAK1 is a promising therapeutic strategy, as it may offer efficacy in treating certain autoimmune and inflammatory conditions while potentially mitigating side effects associated with broader JAK inhibition. Povorcitinib is currently under clinical investigation for a range of diseases, including hidradenitis suppurativa, vitiligo, and prurigo nodularis.[3]

These application notes provide detailed protocols for cell-based assays to determine the inhibitory activity of Povorcitinib on the JAK1 signaling pathway. The primary method described is a cytokine-induced STAT phosphorylation assay, a widely accepted method for quantifying the potency of JAK inhibitors in a cellular context.

Data Presentation

The inhibitory activity of Povorcitinib and its precursors on JAK enzymes and in cell-based assays has been quantified to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.

| Compound/Internal Code | Target/Assay | IC50 (nM) | Selectivity (JAK2/JAK1) |

| Povorcitinib (INCB054707) | JAK1 | <10 | >10-fold vs JAK2 |

| INCB039110 (Itacitinib) | JAK1 | 3.6 | 21x |

| JAK2 | 75 | ||

| INCB039523 | JAK1 | 1.5 | 9x |

| JAK2 | 13 | ||

| INCB044339 | JAK1 | 6.3 | 21x |

| JAK2 | 135 | ||

| INCB044459 | JAK1 | 2.3 | 55x |

| JAK2 | 127 |

Data compiled from publicly available Incyte Corporation presentations and publications.[4]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

References

- 1. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Incyte’s Povorcitinib Hits Primary Endpoints in Phase 3 HS Studies - The Dermatology Digest [thedermdigest.com]

- 4. povorcitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols for In Vitro Dose-Response Analysis of Povorcitinib

Introduction

Povorcitinib (also known as INCB054707) is a potent, orally bioavailable, and selective small-molecule inhibitor of Janus kinase 1 (JAK1).[1][2] The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines, chemokines, and growth factors involved in inflammation and immune responses.[3] Over-activity of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][5] Povorcitinib's selective inhibition of JAK1 allows it to modulate the signaling of key pro-inflammatory cytokines, making it a subject of investigation for conditions like hidradenitis suppurativa, vitiligo, and prurigo nodularis.[1][6]

These application notes provide a comprehensive overview of the in vitro dose-response characteristics of Povorcitinib, including detailed protocols for key experiments to determine its potency and selectivity. The information is intended for researchers and scientists in drug development and immunology to facilitate further investigation into its therapeutic potential.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors. The binding of a cytokine to its receptor on the cell surface brings the associated JAK proteins into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and hematopoiesis.[7][8]

Povorcitinib exerts its mechanism of action by competing with ATP for the binding site in the catalytic domain of JAK1, thereby preventing the phosphorylation and activation of the downstream signaling cascade.[3][9] This inhibition effectively dampens the cellular response to pro-inflammatory cytokines.

Data Presentation: In Vitro Dose-Response of Povorcitinib

The potency and selectivity of Povorcitinib have been characterized in various in vitro assays. Biochemical assays measure the direct inhibition of isolated enzyme activity, while cell-based assays provide data in a more physiologically relevant context.

Table 1: Biochemical Inhibitory Potency of Povorcitinib against JAK Isoforms

| Target Enzyme | Assay Type | IC₅₀ (nM) | Selectivity (JAK2/JAK1) | Reference |

| JAK1 | Enzymatic | 8.9 | - | [2] |

| JAK2 | Enzymatic | 463 | 52-fold | [2] |

| JAK1 | Enzymatic | 1.5 | - | [10] |

| JAK2 | Enzymatic | 13 | ~9-fold | [10] |

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Inhibitory Activity of Povorcitinib

| Assay Type | Cytokine Stimulant | Phosphorylated Target | IC₅₀ (nM) | Selectivity (JAK1 over JAK2) | Reference |

| Whole Blood Assay | IL-6 (JAK1-dependent) | STAT3 | ~600 | >16-fold | [11] |

| Whole Blood Assay | TPO (JAK2-dependent) | STAT3/5 | >10,000 | >16-fold | [11] |

| Whole Blood Assay | IL-6 (JAK1-dependent) | STAT3 | 200 - 1004 | - | [10] |

| Whole Blood Assay | TPO (JAK2-dependent) | STAT3/5 | 413 - 6350 | - | [10] |

Note: Data from whole-blood assays are considered more representative of the in vivo environment as they account for plasma protein binding and cell permeability.[11]

Experimental Protocols

Protocol 1: Biochemical JAK Kinase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of Povorcitinib against purified JAK enzymes using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[12] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[13][14]

Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of the purified JAK1 or JAK2 enzyme in kinase buffer.

-

Prepare a 2X solution of a suitable peptide substrate and ATP in kinase buffer.

-

Perform a serial dilution of Povorcitinib in DMSO, followed by a further dilution in kinase buffer to create a range of 4X inhibitor concentrations.

-

-

Assay Plate Setup:

-

Add 5 µL of each 4X Povorcitinib dilution (or DMSO for control) to the wells of a 384-well plate.

-

Add 10 µL of the 2X enzyme solution to each well.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Signal Generation:

-

Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

-

Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the normalized signal against the logarithm of the Povorcitinib concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Whole Blood Intracellular STAT Phosphorylation Assay

This cell-based assay measures the ability of Povorcitinib to inhibit cytokine-induced STAT phosphorylation in a physiologically relevant matrix (whole blood).[9][15] It is a key method for confirming the compound's mechanism of action and cellular potency.

Methodology:

-

Sample Preparation:

-

Collect fresh human whole blood into sodium heparin-containing tubes.

-

Aliquot 100 µL of blood into 96-well deep-well plates.

-

Add Povorcitinib from a serially diluted stock to achieve the desired final concentrations. Include a vehicle control (DMSO).

-

Pre-incubate for 1-2 hours at 37°C.

-

-

Stimulation:

-

Stimulate the samples by adding a pre-determined optimal concentration of a cytokine (e.g., IL-6 to assess JAK1 inhibition; TPO or GM-CSF for JAK2).

-

Incubate for 15-20 minutes at 37°C. Leave an unstimulated control sample.

-

-

Fixation and Lysis:

-

Stop the stimulation by adding a formaldehyde-based fixative buffer and vortexing immediately. Incubate for 10 minutes at room temperature.

-

Lyse the red blood cells using a lysis buffer. Centrifuge and discard the supernatant.

-

-

Permeabilization and Staining:

-

Permeabilize the remaining leukocytes by resuspending the cell pellet in cold methanol and incubating on ice.

-

Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

-

Stain the cells with a cocktail of fluorescently conjugated antibodies, including an antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT3) and antibodies for cell surface markers to identify specific cell populations (e.g., CD3 for T-cells, CD14 for monocytes).

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software. Gate on the cell population of interest.

-

Determine the Median Fluorescence Intensity (MFI) of the pSTAT signal for each condition.

-

Normalize the MFI values and plot against Povorcitinib concentration to calculate the IC₅₀.

-

Protocol 3: Cell Viability Assay

This protocol is used to assess the cytotoxic potential of Povorcitinib on relevant cell lines (e.g., immune cells, hematopoietic cells) to determine its therapeutic window.

Methodology:

-

Cell Culture:

-

Culture a cytokine-dependent cell line (e.g., TF-1) or primary immune cells in appropriate growth media.

-

Harvest cells and adjust the density to 1-2 x 10⁵ cells/mL.

-

-

Assay Setup:

-

Dispense 50 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.

-

Prepare serial dilutions of Povorcitinib. Add 50 µL of each dilution to the wells to achieve the final desired concentrations. Include vehicle and no-cell controls.

-

Incubate the plate for 48-72 hours in a humidified incubator at 37°C, 5% CO₂.

-

-

Measurement:

-

Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of Povorcitinib concentration to determine the CC₅₀ (50% cytotoxic concentration).

-

References

- 1. scholarsinmedicine.com [scholarsinmedicine.com]

- 2. Povorcitinib (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. What is Povorcitinib used for? [synapse.patsnap.com]

- 4. Incyte's Povorcitinib Shows Sustained Efficacy in Phase 3 Hidradenitis Suppurativa Trials Through 24 Weeks [trial.medpath.com]

- 5. Incyte's Povorcitinib Shows Significant Efficacy in Phase 3 Trials for Hidradenitis Suppurativa [trial.medpath.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]

- 8. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]

- 10. incytemi.com [incytemi.com]

- 11. investor.incyte.com [investor.incyte.com]

- 12. mdpi.com [mdpi.com]

- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Povorcitinib Phosphate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Povorcitinib (also known as INCB054707) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] As a JAK1 inhibitor, it modulates the signaling of various cytokines involved in inflammation and immune responses, making it a subject of investigation for a range of autoimmune and inflammatory diseases.[1][3][4] Povorcitinib disrupts the signaling of pro-inflammatory cytokines such as IL-4, IL-6, IL-13, and interferons by selectively targeting the JAK1 enzyme.[3][5] This targeted mechanism makes it a valuable tool for in vitro studies of immune-inflammatory pathways. These application notes provide detailed protocols for the solubilization and preparation of Povorcitinib Phosphate for use in cell culture experiments.

Data Presentation: Solubility of this compound

The solubility of Povorcitinib and its phosphate salt is crucial for the design of in vitro experiments. Based on available data, the solubility in commonly used solvents is summarized below.

| Compound Form | Solvent | Solubility | Molar Equivalent | Notes | Reference |

| This compound | DMSO | 100 mg/mL | 165.17 mM | Ultrasonic assistance is required. The product is hygroscopic, and newly opened DMSO is recommended. | [6] |

| Povorcitinib (free base) | DMSO | 250 mg/mL | 492.65 mM | Ultrasonic assistance is required. | [2] |

| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 3.44 mM | This formulation yields a clear solution. | [6] |

| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 3.44 mM | This formulation yields a clear solution. | [6] |

| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 3.44 mM | This formulation yields a clear solution. | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

-